molecular formula C10H13BrO3 B15259161 (1S)-2-bromo-1-(3,4-dimethoxyphenyl)ethanol

(1S)-2-bromo-1-(3,4-dimethoxyphenyl)ethanol

Cat. No.: B15259161
M. Wt: 261.11 g/mol
InChI Key: VAXOJZZUVFJONX-MRVPVSSYSA-N
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Description

(1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol is an organic compound with a bromine atom, a phenyl ring substituted with two methoxy groups, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol typically involves the bromination of 1-(3,4-dimethoxyphenyl)ethanol. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective formation of the desired product. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of (1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1-(3,4-dimethoxyphenyl)ethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Formation of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.

    Reduction: Formation of 1-(3,4-dimethoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-Bromo-1-(4-methoxyphenyl)ethan-1-ol: Similar structure but with only one methoxy group.

    (1S)-2-Bromo-1-(3,4-dihydroxyphenyl)ethan-1-ol: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness

(1S)-2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both bromine and two methoxy groups on the phenyl ring, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C10H13BrO3

Molecular Weight

261.11 g/mol

IUPAC Name

(1S)-2-bromo-1-(3,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3/t8-/m1/s1

InChI Key

VAXOJZZUVFJONX-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CBr)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(CBr)O)OC

Origin of Product

United States

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